1.1-Diamino-2,2-dinitroethylene, also known as FOX-7, is a novel energetic material generating significant interest in the field of explosives research. Its unique structure combines high detonation performance with low sensitivity, making it a potential candidate to replace traditional nitro-based explosives [].
[] The potential energy profile of the decomposition of 1,1-diamino-2,2-dinitroethylene (FOX-7), RSC Chemistry, 2022 ()
Since its discovery in 1998, FOX-7 has been a subject of intensive research due to its promising properties. Research efforts have focused on several key areas:
Scientists are using computational methods to predict the behavior of FOX-7 at the molecular level. This helps understand its stability, detonation characteristics, and potential for further optimization [, ].
Developing efficient and safe methods for synthesizing FOX-7 is crucial for large-scale production and further research. Studies have explored various synthetic routes to optimize the process [, ].
Understanding the thermal behavior of FOX-7 is essential for safe handling and predicting its performance in explosive applications. Researchers are using techniques like differential scanning calorimetry (DSC) to analyze its decomposition behavior [].
FOX-7's properties can be influenced by its nanostructure. Research is ongoing to explore how manipulating the material at the nanoscale can affect its sensitivity and detonation performance [].
1,1-Diamino-2,2-dinitroethylene, commonly referred to as FOX-7, is a synthetic organic compound with the molecular formula C₂H₄N₄O₄. This compound is characterized by its unique structure, which includes two amino groups and two nitro groups attached to a central ethylene moiety. The presence of these functional groups imparts significant energetic properties, making FOX-7 an important material in the field of explosives and propellants. Its high stability and low sensitivity to shock and thermal stimuli distinguish it from traditional explosives, allowing for safer handling and application in various contexts .
The chemical reactivity of 1,1-diamino-2,2-dinitroethylene is notable for its ability to participate in various reactions:
Several synthesis methods have been developed for 1,1-diamino-2,2-dinitroethylene:
The primary applications of 1,1-diamino-2,2-dinitroethylene include:
Interaction studies involving 1,1-diamino-2,2-dinitroethylene focus on its stability and reactivity under various conditions. Research has shown that FOX-7 interacts with different environmental factors such as temperature and pressure during decomposition processes. The kinetics of these reactions are crucial for understanding how FOX-7 behaves in practical applications, particularly in terms of safety and performance .
Several compounds share structural or functional similarities with 1,1-diamino-2,2-dinitroethylene. Here are a few notable examples:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| 1,3-Diamino-2,4,6-trinitrobenzene | Aromatic Nitro Compound | Highly sensitive explosive with significant detonation velocity. |
| Hexogen (RDX) | Cyclic Nitro Compound | High-performance explosive used in military applications; more sensitive than FOX-7. |
| Octogen (HMX) | Cyclic Nitro Compound | Similar applications as RDX but offers higher stability; more sensitive than FOX-7. |
What sets 1,1-diamino-2,2-dinitroethylene apart from these similar compounds is its combination of high stability and low sensitivity, making it a safer alternative in explosive formulations. Unlike other high-energy materials such as RDX or HMX that are more prone to accidental detonation under stress or heat, FOX-7's unique properties allow for safer handling and storage while still providing effective performance in applications requiring energetic materials .
FOX-7 was first reported in 1998 by researchers at the Swedish National Defence Research Institute (FOI), though conflicting accounts suggest earlier synthesis in the Soviet Union during the 1990s. The compound emerged from efforts to develop safer alternatives to traditional nitroaromatic explosives like trinitrotoluene (TNT) and cyclotrimethylenetrinitramine (Royal Demolition Explosive, RDX). Its synthesis typically involves nitration and amination reactions starting from precursors such as 1,1-diiododinitroethylene, followed by purification via recrystallization.
The acronym "FOX-7" derives from the Swedish Defence Research Agency (FOI), with the "X" denoting its explosive nature, analogous to RDX and HMX. The International Union of Pure and Applied Chemistry (IUPAC) name, 2,2-dinitroethene-1,1-diamine, reflects its molecular structure: a central ethylene backbone with two nitro (-NO₂) and two amino (-NH₂) groups at the 1,1-positions. Alternative designations include DADNE (1,1-diamino-2,2-dinitroethylene) and the CAS registry number 145250-81-3.
Single-crystal X-ray diffraction investigations of 1,1-diamino-2,2-dinitroethylene have provided comprehensive structural information across multiple temperature ranges. The α-polymorph, which represents the ambient temperature phase, crystallizes in the monoclinic crystal system with space group P21/n [1]. Detailed crystallographic analysis reveals unit cell parameters of a = 6.9467(7) Å, b = 6.6887(9) Å, c = 11.350(1) Å, and β = 90.143(13)° at 373 K [1]. The crystal density has been determined to be 1.907 g/cm³, with four molecules per unit cell (Z = 4) [2].
The crystallographic studies have been conducted over an extensive temperature range from 200 to 393 K, enabling detailed analysis of thermal expansion behavior and phase transition characteristics [1]. The α-polymorph remains stable until 389 K, where a first-order phase transition to the β-polymorph occurs [1]. This transition is characterized by a discontinuous increase in molar volume (ΔV = 1.75 cm³/mol) and entropy (ΔS = 1.5 cal/K mol) [1].
Synchrotron energy-dispersive X-ray diffraction studies under high-pressure conditions have revealed additional structural phases. At pressures exceeding 2 GPa, the α-phase transforms to the α′-phase, maintaining the same space group but exhibiting subtle molecular and intermolecular changes [3] [4]. Further compression beyond 4.5 GPa results in transformation to the ε-phase with triclinic structure and P1 space group [4].
The powder X-ray diffraction density measurements confirm the high packing efficiency of the α-FOX-7 structure, with a calculated density of 1.8822(3) g·cm⁻¹ [2]. The characteristic diffraction pattern exhibits prominent peaks at 2θ values of 15.0°, 20.6°, 26.8°, and 27.9°, corresponding to the (101), (111), (020), and (021) planes respectively [5].
The crystal structure of 1,1-diamino-2,2-dinitroethylene exhibits a complex hydrogen bonding network that fundamentally determines its stability and insensitivity characteristics. Each molecule contains two intramolecular hydrogen bonds formed between amino hydrogen atoms and nitro oxygen atoms [1] [6]. These intramolecular interactions contribute significantly to the planar molecular geometry and electronic delocalization.
The intermolecular hydrogen bonding network varies substantially between polymorphic forms. In the α-polymorph, each oxygen atom of the nitro groups participates in two hydrogen bonds, resulting in six intermolecular hydrogen bonds per molecule with an average distance of 2.31 Å [1]. The transition to the β-polymorph at 389 K reorganizes this network, increasing the total number of intermolecular hydrogen bonds to eight per molecule, though the average distance increases to 2.52 Å [1].
The crystal packing is characterized by infinite two-dimensional wave-shaped layers held together by extensive intermolecular hydrogen bonding within the layers and weaker van der Waals interactions between the layers [6] [2]. This layered arrangement creates a highly anisotropic structure where interlayer compression is significantly greater than intralayer compression [4]. Under high-pressure conditions, the interlayer distance decreases by approximately 9% while maintaining the hydrogen bonding network integrity [4].
High-pressure crystallographic studies reveal that compression significantly affects the hydrogen bonding geometry. The C-NO₂ bonds, identified as the most compressible chemical bonds, show considerable shortening that may contribute to increased chemical stability at elevated pressures [4]. The hydrogen bond distances become more homogeneous under pressure, with the extensive intermolecular hydrogen bonding network proposed to strengthen the C-NO₂ bonds through cooperative effects [1].
The transformation to the ε-phase above 4.5 GPa involves a fundamental change from wave-shaped to planar layers, resulting in more isotropic intralayer interactions [4]. This structural reorganization affects the balance between interlayer van der Waals interactions and intralayer hydrogen bonding, contributing to the remarkable pressure stability of the compound.
Raman spectroscopic analysis provides detailed insights into the vibrational dynamics of 1,1-diamino-2,2-dinitroethylene under various conditions. The vibrational spectrum encompasses frequencies ranging from lattice modes at 30-166 cm⁻¹ to NH₂ stretching modes at 3297-3424 cm⁻¹ [7]. The comprehensive vibrational analysis reveals distinct mode assignments that correlate with specific molecular motions and intermolecular interactions.
The NH₂ stretching region exhibits four distinct peaks: symmetric stretching at 3297 and 3424 cm⁻¹, and antisymmetric stretching at 3332 and 3403 cm⁻¹ [7]. These modes display exceptional sensitivity to pressure, showing significant frequency shifts and mode coupling effects under compression [8] [9]. The NH₂ bending modes appear at 1606-1632 cm⁻¹, while wagging modes occur in the range 1026-1167 cm⁻¹ [7].
The carbon-carbon stretching vibrations occur at 1480-1524 cm⁻¹, reflecting the partial double bond character of the central ethylene linkage [7]. The C-NO₂ stretching modes appear at 1343-1387 cm⁻¹ and exhibit strong pressure dependence, consistent with the compressibility of these bonds observed in X-ray diffraction studies [7].
High-pressure Raman investigations reveal several critical phenomena. At 2 GPa, spectral changes involve only selected peaks, likely resulting from the α to α′ phase transition [8] [9]. More extensive changes occur at 4.5 GPa, affecting most vibrational modes and corresponding to the α′ to ε phase transition [8] [9]. The pressure-induced changes are partially reversible, with slight evidence of high-pressure distortion remaining upon decompression [10].
Temperature-dependent Raman studies demonstrate irregular thermal responses of NH bonds, with mechanical compression and thermal heating affecting hydrogen bonding networks at different rates [11]. The NH₂ rocking vibration exhibits positive compressibility and positive thermal expansivity, indicating complex coupling between molecular vibrations and crystal structure [11].
Computational density functional theory calculations successfully reproduce experimental Raman spectra, with calculated frequencies showing an overall red-shift in the middle frequency band (800-1700 cm⁻¹) with maximum deviations not exceeding 4% [12] [13]. The dispersion-corrected GGA PBE method demonstrates excellent agreement with experimental vibrational properties across different polymorphic phases [12] [13].
Nuclear magnetic resonance spectroscopy of 1,1-diamino-2,2-dinitroethylene provides definitive structural confirmation and electronic environment characterization. The ¹H NMR spectrum exhibits remarkable simplicity due to the molecular symmetry, showing a single resonance for the amino protons at δ 8.8 ppm in deuterated dimethyl sulfoxide [14]. This downfield chemical shift reflects the electron-withdrawing influence of the adjacent nitro groups and participation in hydrogen bonding networks.
The ¹³C NMR spectrum displays two distinct resonances corresponding to the two chemically inequivalent carbon atoms [14]. The carbon bearing the amino groups (C1) appears at δ 158.3 ppm, while the carbon bearing the nitro groups (C2) resonates at δ 128.3 ppm [14]. These chemical shifts are consistent with the push-pull electronic structure of the molecule, where the amino groups act as electron donors and the nitro groups as electron acceptors.
¹⁵N NMR analysis provides additional structural information about the nitrogen environments. The nitro nitrogen atoms exhibit a characteristic chemical shift at δ -25 ppm, confirming their oxidized state and electronic environment [15]. The amino nitrogen atoms, while not specifically reported in the standard compound, show distinct behavior in deuterated derivatives.
The NMR spectroscopic data strongly support the zwitterionic character of the compound, with significant electronic delocalization between the electron-donating amino groups and electron-withdrawing nitro groups [16]. This electronic structure contributes to the remarkable stability and reduced sensitivity of the energetic material.
Electron microscopy investigations reveal diverse morphological characteristics of 1,1-diamino-2,2-dinitroethylene that depend significantly on preparation methods and crystallization conditions. Scanning electron microscopy (SEM) analysis of raw material typically shows semi-amorphous to hexagonal crystalline particles with sizes ranging from 19.87 to 68.73 μm and an average diameter of approximately 30-40 μm [14] [17]. The surface topography exhibits irregular blocky shapes with occasional hexagonal faceting.
Recrystallization from dilute hydrochloric acid produces well-defined hexagonal crystals approximately 100 μm in diameter with improved surface quality and reduced defects [14]. These crystals display characteristic hexagonal morphology with clearly defined crystal faces and enhanced crystallographic perfection. The recrystallization process eliminates surface impurities and creates more uniform particle size distributions.
Advanced preparation techniques enable precise morphological control. Microfluidic crystallization using dimethyl sulfoxide/ethanol systems produces spherical particles ranging from 0.77 to 5.26 μm, with particle size controlled by adjusting flow ratios and concentration parameters [18] [5]. The spherical morphology results from optimized nucleation and growth kinetics in the microfluidic environment, producing highly uniform particle size distributions.
Specialized preparation methods yield unique morphological forms. Self-assembled nanosheets with thickness of 50-100 nm can be prepared using energetic additives as crystallization inducers, resulting in hexagonal sheet-like structures [19]. These nanosheets exhibit excellent dispersion characteristics and reduced impact sensitivity compared to conventional morphologies.
Transmission electron microscopy (TEM) analysis of core-shell composites reveals polymer coating layers with thickness of 10-20 nm surrounding crystalline cores [17]. The core material maintains its crystallographic integrity during the coating process, preserving the α-FOX-7 structure while providing protective polymer encapsulation. Field emission scanning electron microscopy (FE-SEM) demonstrates the formation of uniform, compact cladding shells that enhance handling safety while maintaining energetic performance.
The morphological diversity achieved through controlled crystallization enables optimization of material properties for specific applications. Particle size reduction to the nanoscale (40 nm) through mechanophysical milling produces ellipsoidal shapes with reduced sensitivity characteristics [20]. The relationship between crystal morphology and sensitivity demonstrates the critical importance of particle engineering in energetic material design.
Explosive;Flammable;Irritant